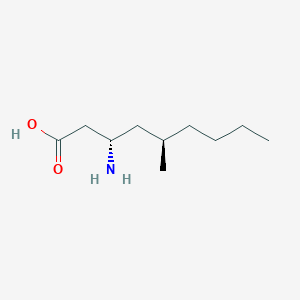![molecular formula C25H23N5O4S B12009241 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12009241.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of hydrazides and triazoles.
- The compound’s molecular formula is C23H20N6O4S .
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: , is a chemical compound with a complex structure.
Métodos De Preparación
- Synthetic Routes :
- DMAT can be synthesized through a multistep process involving condensation reactions.
- One common synthetic route involves the reaction of 2,4-dihydroxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate.
- The intermediate then undergoes cyclization with thiosemicarbazide to yield DMAT.
- Reaction Conditions :
- The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or methanol).
- Acidic or basic catalysts may be employed.
- Industrial Production :
- DMAT is not produced industrially on a large scale due to its specialized applications.
Análisis De Reacciones Químicas
- Reactions :
- DMAT can participate in various chemical reactions:
- Oxidation : DMAT can be oxidized to form its corresponding oxo compound.
- Reduction : Reduction of DMAT yields the corresponding hydrazine derivative.
- Substitution : DMAT can undergo nucleophilic substitution reactions.
- DMAT can participate in various chemical reactions:
- Common Reagents and Conditions :
- Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employ reducing agents such as sodium borohydride.
- Substitution: React DMAT with suitable nucleophiles (e.g., alkyl halides).
- Major Products :
- Oxidation produces the oxo compound.
- Reduction leads to the hydrazine derivative.
Aplicaciones Científicas De Investigación
- Chemistry :
- DMAT serves as a building block for designing novel compounds due to its unique structure.
- It can be modified to create derivatives with specific properties.
- Biology and Medicine :
- DMAT exhibits antitumor activity by inhibiting enzymes involved in polyamine biosynthesis.
- It has potential as an anticancer agent.
- Industry :
- Limited industrial applications, but research continues to explore its potential.
Mecanismo De Acción
- Targets and Pathways :
- DMAT inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.
- Polyamines play essential roles in cell growth and proliferation.
- By inhibiting ODC, DMAT disrupts polyamine homeostasis, affecting cancer cells.
- Further studies are needed to elucidate additional pathways.
Comparación Con Compuestos Similares
- Similar Compounds :
- DMAT shares structural features with other hydrazides and triazoles.
- Its unique combination of phenolic, triazole, and sulfanyl moieties distinguishes it.
- Similar compounds include hydrazides and triazoles with diverse substituents.
Propiedades
Fórmula molecular |
C25H23N5O4S |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S/c1-16-3-8-19(9-4-16)30-24(17-6-11-21(34-2)12-7-17)28-29-25(30)35-15-23(33)27-26-14-18-5-10-20(31)13-22(18)32/h3-14,31-32H,15H2,1-2H3,(H,27,33)/b26-14+ |
Clave InChI |
HMAORCPFQUMNNU-VULFUBBASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)

![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)


![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)

![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)
